N-(4-chlorobenzyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide
Overview
Description
N-(4-chlorobenzyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H25ClN2O2 and its molecular weight is 336.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is 336.1604557 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicidal Activity
Research into benzamides like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide demonstrates potential agricultural utility due to their herbicidal activity on annual and perennial grasses. These compounds may benefit forage legumes, certain turf grasses, and cultivated crops, suggesting possible applications for N-(4-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide in agricultural sciences (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial in developing treatments for conditions like Alzheimer's disease. The synthesis and evaluation of these compounds highlight the importance of substituent variation for enhancing activity, indicating potential research applications of N-(4-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide in neuropharmacology (H. Sugimoto et al., 1990).
Cannabinoid Receptor Interaction
The study of cannabinoids and their receptors has been enriched by molecules like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), demonstrating potent and selective antagonism for the CB1 cannabinoid receptor. These findings suggest research applications for N-(4-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide in exploring cannabinoid receptor interactions, potentially contributing to the development of new therapeutic agents (J. Shim et al., 2002).
Allosteric Modulation of CB1
The optimization of chemical functionalities in compounds like 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide reveals critical structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). This research area may offer applications for N-(4-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide in the development of novel allosteric modulators with therapeutic potential (Leepakshi Khurana et al., 2014).
Antimyotonic Agents
Compounds structurally related to tocainide, such as 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have shown promise as skeletal muscle sodium channel blockers. This suggests potential research applications for N-(4-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide in developing antimyotonic agents, contributing to treatments for myotonic disorders (A. Catalano et al., 2008).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-18(2,3)17(23)21-10-4-5-14(12-21)16(22)20-11-13-6-8-15(19)9-7-13/h6-9,14H,4-5,10-12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJHNYFPAQSZHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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